molecular formula C10H20N2O B2456783 N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine CAS No. 2248368-97-8

N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine

Cat. No.: B2456783
CAS No.: 2248368-97-8
M. Wt: 184.283
InChI Key: JDMOFOUQATZQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine (CAS 2248368-97-8) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a spirocyclic architecture incorporating both oxa (oxygen) and aza (nitrogen) cycles, a structural motif prevalent in pharmacologically active molecules. Scientific literature indicates that structurally related 1-oxa-8-azaspiro[4.5]decane analogs have been investigated as muscarinic receptor agonists, with particular focus on the M1 receptor subtype for potential application in central nervous system disorders . These related compounds have shown the ability to cross the blood-brain barrier and exhibit potent in vivo muscarinic activities, including the amelioration of scopolamine-induced memory impairment in preclinical models . The distinct spirocyclic scaffold is prized in drug discovery for its three-dimensionality and potential to improve physicochemical properties. Researchers utilize this compound as a key synthetic intermediate for the development of novel therapeutic agents, leveraging its rigid structure to explore and modulate biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N,N-dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(2)9-7-10(11-8-9)3-5-13-6-4-10/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMOFOUQATZQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic amines.

Scientific Research Applications

Chemistry

N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine serves as a building block in organic synthesis and coordination chemistry. Its spirocyclic structure allows for the creation of complex organic molecules, which are essential in various chemical research contexts.

Biology

This compound has shown promise as a bioactive agent with potential antimicrobial and antiviral properties. Research indicates that it may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid degradation, suggesting applications in pain modulation and inflammation management.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects in treating conditions such as Alzheimer's disease due to its interaction with the M1 muscarinic receptor, which may exhibit antiamnesic activity. Additionally, studies are ongoing to explore its role in drug development for chronic pain and anxiety disorders.

Industry

The compound is utilized in developing new materials and specialty chemicals, leveraging its unique chemical properties for various industrial applications.

Case Studies

Case Study 1: Anticancer Activity
Research published in ACS Omega demonstrated that derivatives of similar spirocyclic compounds exhibited significant anticancer activity against various cancer cell lines, emphasizing the potential of this compound as a lead compound in cancer therapeutics .

Case Study 2: FAAH Inhibition
Studies have shown that this compound can effectively inhibit FAAH, leading to increased levels of endocannabinoids which may provide therapeutic benefits for chronic pain management .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: N,N-Dimethyl-8-oxa-1-azaspiro[45]decan-3-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds

Biological Activity

N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine is a bicyclic compound notable for its unique spiro structure, which incorporates both nitrogen and oxygen. Its molecular formula is C10H20N2OC_{10}H_{20}N_{2}O, and it has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and as a potential therapeutic agent for various conditions.

Target Receptors:
The primary target of this compound is the M1 muscarinic receptor , where it acts as an agonist . This interaction influences the phosphoinositide pathway , leading to various cellular effects, including antiamnesic activity, which may be beneficial in treating Alzheimer's disease and other cognitive disorders.

Biochemical Pathways:
Upon binding to the M1 receptor, the compound activates downstream signaling pathways that can affect neurotransmitter release, neuronal excitability, and synaptic plasticity, thereby enhancing cognitive function and potentially alleviating symptoms associated with neurodegenerative diseases.

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been identified as a promising inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, this compound may enhance the effects of endocannabinoids, which are crucial for pain modulation and inflammation control. This mechanism suggests potential therapeutic applications in chronic pain management and anxiety disorders .

2. Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial properties. Its structural analogs have been explored for their efficacy against various bacterial strains, including multidrug-resistant organisms. The compound's ability to interact with bacterial targets could lead to novel antibiotic development strategies .

Case Studies

Several studies have explored the biological activities of this compound:

Study Objective Findings
Study 1Evaluate FAAH inhibitionDemonstrated significant inhibition of FAAH activity, suggesting enhanced endocannabinoid signaling.
Study 2Assess antimicrobial activityShowed effectiveness against Gram-positive bacteria with MIC values ranging from 2–64 μg/mL.
Study 3Investigate cognitive effectsReported antiamnesic effects in animal models, indicating potential for Alzheimer’s treatment.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, optimized for high yields and purity. It serves as a building block in organic synthesis and has applications in drug discovery and development due to its unique structural features .

Q & A

Q. What are the most reliable synthetic routes for N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine, and how do reaction conditions influence yield?

Synthetic routes often involve transaminase-catalyzed asymmetric synthesis or cyclization strategies. For example, biocatalytic transaminase technology has been optimized for structurally similar spirocyclic amines (e.g., Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine), where ketone solubility and enzyme stability are critical. At the 20 L scale, heterogeneous mixtures due to low ketone solubility can reduce yields by up to 30% compared to small-scale reactions . Key parameters include:

  • Substrate concentration : Excess ketone (>2 M) risks aggregation, requiring co-solvents (e.g., DMSO) or fed-batch addition .
  • pH : Optimal activity of transaminases is observed at pH 7.5–8.5, with deviations leading to enzyme denaturation .

Q. How can the spirocyclic conformation of this compound be verified experimentally?

X-ray crystallography is the gold standard for confirming spirocyclic geometry. For example, SHELX software (SHELXL/SHELXS) enables refinement of puckering parameters and bond angles. Cremer-Pople coordinates can quantify ring puckering, with amplitude (θ) and phase (φ) values derived from crystallographic data . For N,N-dimethyl derivatives, the 8-oxa-1-azaspiro system typically exhibits a chair-like cyclohexane ring fused to a distorted tetrahydropyran ring, as seen in related spiro compounds .

Advanced Research Questions

Q. What computational methods are effective for predicting the conformational flexibility of the spirocyclic core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering and torsional strain. For example, Cremer-Pople analysis applied to similar 1,3-diazaspiro[4.5]decan-2,4-diones revealed energy barriers of 2–3 kcal/mol for pseudorotation between puckered conformers . Molecular dynamics (MD) simulations (e.g., AMBER force fields) further predict solvent-dependent conformational populations, with polar solvents stabilizing planar intermediates .

Q. How do structural modifications (e.g., N-methylation) impact biological activity or binding affinity?

N-Methylation reduces polarity and enhances membrane permeability. For spirocyclic amines targeting CNS receptors (e.g., sigma-1), N,N-dimethylation increases logP by ~0.5 units compared to primary amines, improving blood-brain barrier penetration. However, steric effects from dimethyl groups can reduce binding affinity by up to 50% in vitro, as observed in analogous 8-azaspiro[4.5]decan-3-amine derivatives . Structure-activity relationship (SAR) studies should balance lipophilicity and steric hindrance using CoMFA or docking simulations .

Q. What strategies mitigate scale-up challenges in asymmetric synthesis of this compound?

  • Flow chemistry : Continuous reactors minimize mixing inefficiencies. For example, Kohrt et al. achieved 85% yield in a 20 L flow reactor by maintaining substrate solubility through in-line solvent exchange .
  • Enzyme immobilization : Transaminases immobilized on epoxy resins retain >90% activity over 10 cycles, reducing catalyst costs .
  • Process analytical technology (PAT) : Real-time HPLC monitoring of enantiomeric excess (ee) prevents off-spec batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.